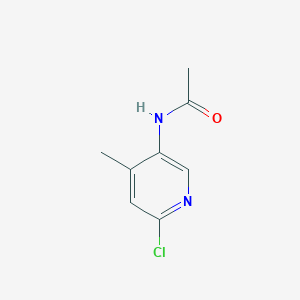

n-(6-Chloro-4-methylpyridin-3-yl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-chloro-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQEXHBGXOEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287775 | |

| Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-92-3 | |

| Record name | 6635-92-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(6-chloro-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 6 Chloro 4 Methylpyridin 3 Yl Acetamide

Established Synthetic Routes to N-(6-Chloro-4-methylpyridin-3-yl)acetamide

The construction of this compound is primarily achieved through a convergent synthesis that involves the formation of a key precursor followed by the introduction of the acetamide group.

Acylation Reactions for Acetamide Moiety Formation

The final step in the primary synthesis of this compound is the formation of the acetamide moiety. This is typically accomplished through the acylation of the precursor amine, 6-chloro-4-methylpyridin-3-amine (B1272740).

A common and effective method for this transformation is the use of acetic anhydride. In a related synthesis, N-[5-bromo-2-methylpyridine-3-yl]acetamide was successfully synthesized by reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride nih.gov. This reaction provides a reliable template for the acylation of similar substituted aminopyridines. The general protocol involves the treatment of the aminopyridine with acetic anhydride, which acts as the acetylating agent.

The reaction conditions for such acylations can be summarized as follows:

| Reactant | Reagent | Solvent | Temperature | Outcome |

| 5-bromo-2-methylpyridin-3-amine | Acetic Anhydride | Not specified | Not specified | N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| Hydroxyamino acids | Acetic Anhydride | Acetic acid-HClO4 | Not specified | O-acetylated product |

This table presents examples of acylation reactions on substituted amines and amino acids, illustrating the utility of acetic anhydride as an acylating agent.

In some cases, particularly for O-acylation, acidic conditions are employed to favor the reaction at the hydroxyl group while the amino group is protonated and thus protected. For instance, the chemoselective O-acetylation of hydroxyamino acids has been achieved using acetic anhydride in a mixture of acetic acid and perchloric acid nih.gov. While the target molecule involves N-acylation, these methodologies highlight the versatility of acetic anhydride in acylation reactions.

Precursor Syntheses: Focus on Halogenated Methylpyridines

The key precursor for the synthesis of this compound is 6-chloro-4-methylpyridin-3-amine. The synthesis of such halogenated and methylated aminopyridines often involves multi-step sequences.

One established route to a structurally similar compound, 2-chloro-3-amino-4-methylpyridine, starts from 2-cyanoacetamide and 4,4-dimethoxy-2-butanone researchgate.net. This synthesis proceeds through condensation, cyclization, a one-pot chlorination and hydrolysis, followed by a Hofmann rearrangement to yield the final aminopyridine researchgate.net. Another patent describes a process for making 3-amino-2-chloro-4-methylpyridine that involves the chlorination of 3-amino-4-methylpyridine using hydrogen peroxide in hydrochloric acid, or through a sequence starting with the chlorination of ethyl cyanoacetate google.com.

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of substituted pyridines, including catalytic approaches that offer broader substrate scope and functional group tolerance.

Catalytic Approaches in the Synthesis of this compound and its Analogs (e.g., Palladium-catalyzed cross-coupling reactions)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized aromatic and heteroaromatic compounds, including analogs of this compound.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is particularly noteworthy. A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine and its acetamide derivative with various arylboronic acids demonstrated the feasibility of this approach on structurally similar substrates nih.gov. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system nih.gov.

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst libretexts.org.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | Moderate to good |

| 2,3,5-trichloropyridine | Arylboronic acids | Palladium acetate | Not specified | Aqueous phase | High |

This table provides examples of Suzuki-Miyaura cross-coupling reactions on chloropyridine derivatives, showcasing the utility of this method for creating C-C bonds.

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a route to synthesize aminopyridine derivatives. These reactions have been successfully applied to 6-bromo- and 6-chloropurine nucleosides, demonstrating the potential for forming C-N bonds on halogenated heterocycles nih.govnih.gov. Such catalytic methods offer a versatile platform for the synthesis of a wide range of analogs of this compound by modifying the coupling partners.

Reaction Mechanisms of this compound

The reactivity of this compound is largely dictated by the electronic properties of the substituted pyridine (B92270) ring. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SₙAr).

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the presence of the chloro substituent. The SₙAr mechanism on chloropyridines proceeds via a two-step addition-elimination process researchgate.net.

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step youtube.com.

Chloride Elimination: The Meisenheimer complex is stabilized by the delocalization of the negative charge, particularly onto the nitrogen atom of the pyridine ring. The aromaticity is then restored by the elimination of the chloride ion, which is a good leaving group, resulting in the substituted product youtube.comyoutube.com.

The rate of this reaction is influenced by the electron-withdrawing strength and position of the substituents on the pyridine ring researchgate.net. The acetamido and methyl groups on this compound will also influence the regioselectivity and rate of nucleophilic attack.

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of halopyridines towards nucleophiles is significantly influenced by the position of the halogen relative to the ring nitrogen. Halogens at the C2 and C6 positions are activated towards substitution due to the ability of the electronegative nitrogen atom to stabilize the negatively charged Meisenheimer intermediate.

In the case of this compound, the chlorine atom at the C6 position is activated and can be displaced by various nucleophiles. While specific studies on this exact molecule are not prevalent, reactions on closely related structures demonstrate the feasibility of this transformation. For instance, studies have shown that 3-halo-4-methylpyridines can undergo amination to produce 3-amino-4-methylpyridine under high temperatures and pressures using a copper catalyst. This suggests that the C-Cl bond in the title compound can be targeted by nitrogen, oxygen, or sulfur nucleophiles to introduce diverse functionalities. Such reactions would typically require heating and may be facilitated by a base or a transition metal catalyst.

Table 1: Representative Conditions for Nucleophilic Amination of Halo-4-methylpyridines Data extracted from reactions on analogous substrates.

| Reactant | Nucleophile | Catalyst | Conditions | Product | Yield | Reference |

| 3-Bromo-4-methylpyridine | Concentrated Ammonia | Copper Sulfate | 180°C, 8h (in sealed autoclave) | 3-Amino-4-methylpyridine | 90% | |

| 3-Chloro-4-methylpyridine | Ammonia Gas (5 atm) | Copper Sulfate | 180°C, 24h (in sealed autoclave) | 3-Amino-4-methylpyridine | 73% |

Oxidative and Reductive Transformations of the Pyridine and Acetamide Moieties

The pyridine and acetamide moieties within this compound can potentially undergo various oxidative and reductive transformations.

Oxidation: The pyridine nitrogen atom can be oxidized to form the corresponding pyridine N-oxide. This transformation typically employs oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions than the parent pyridine.

Reduction: Reductive processes can target the C-Cl bond. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, is a common method for reductive dehalogenation of aryl chlorides. This would yield N-(4-methylpyridin-3-yl)acetamide, providing a route to remove the chlorine substituent. Additionally, nickel-catalyzed reductive couplings of 2-halopyridines have been shown to be effective, suggesting that similar conditions could potentially be applied for homocoupling or other reductive transformations of the title compound. The acetamide group is generally stable under these conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging. The ring nitrogen exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles, much like a nitro group on a benzene ring. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, which further increases its deactivating effect.

For this compound, the reactivity is governed by the combined electronic effects of the ring nitrogen, the deactivating chloro substituent, and the activating, ortho,para-directing acetamido group. Resonance structures of pyridine indicate that the C3 and C5 positions are more electron-rich than the C2, C4, and C6 positions, thus favoring electrophilic attack at C3 or C5. In this molecule, the C3 position is already substituted. The remaining open positions are C2 and C5. The activating effect of the acetamido group at C3 would direct incoming electrophiles to the C2 and C4 positions (ortho and para, respectively), while the inherent reactivity of the pyridine ring favors the C5 position (meta). The strong deactivation by the ring nitrogen and the chloro group likely makes any electrophilic substitution difficult, requiring harsh reaction conditions with poor selectivity.

Derivatization and Scaffold Modification of this compound

Introduction of Diverse Functional Groups via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C6 position of this compound serves as an effective handle for such transformations. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly versatile for this purpose.

The reaction of this compound with various aryl- or vinylboronic acids, catalyzed by a palladium complex, would lead to the formation of C6-substituted derivatives. Typical catalytic systems involve a palladium(0) source, such as Pd(PPh₃)₄, a base like K₂CO₃ or K₃PO₄, and a suitable solvent like toluene or dioxane. The use of bulky, electron-rich phosphine ligands can enhance the efficiency of coupling with aryl chlorides. This methodology allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this scaffold.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines Data from analogous systems illustrating the potential for functionalization.

Heterocyclic Ring Annulation and Expansion Strategies (e.g., to thiazolidinones)

Ring annulation strategies can be employed to construct new heterocyclic rings fused to the pyridine core of this compound, leading to more complex molecular architectures. A common strategy for synthesizing thiazolidin-4-ones involves a multi-step sequence.

First, the acetamide group of the starting material would be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 3-amino-6-chloro-4-methylpyridine. This primary amine can then be condensed with an aromatic or aliphatic aldehyde to form a Schiff base (imine). Subsequent cyclocondensation of the Schiff base with thioglycolic acid or a derivative thereof, often in a solvent like benzene or THF, yields the 4-thiazolidinone ring. This approach allows for the introduction of diversity at two positions of the new heterocyclic ring, based on the choice of aldehyde and the mercaptoacetic acid derivative.

Another potential annulation strategy involves the synthesis of 6-azaindoles from 3-amino-4-methylpyridines by reaction with reagents like trifluoroacetic anhydride, which proceeds via a formal electrophilic [4+1]-cyclization.

Modifications of the Acetamide Side Chain

The acetamide side chain offers several opportunities for modification. The most direct transformation is its hydrolysis to the primary amine, 3-amino-6-chloro-4-methylpyridine. This hydrolysis can be achieved using strong acid or base and provides a key intermediate for a wide range of derivatizations. The resulting amine can be alkylated, acylated, or reacted with sulfonyl chlorides to introduce new functional groups. Reductive amination of the amine with aldehydes or ketones provides a route to N-substituted derivatives.

Alternatively, the acetyl group itself can be a site for reaction. The α-protons on the methyl group of the acetamide are weakly acidic and can be removed by a strong base to form an enolate. This enolate could then react with various electrophiles. For example, an asymmetric acetate aldol reaction has been demonstrated using N-acetyl thiazolidinethione reagents, which serve as chiral acetate enolate equivalents. A similar strategy could potentially be applied to this compound to achieve stereoselective C-C bond formation at the acetamide side chain.

Spectroscopic Characterization and Structural Elucidation of N 6 Chloro 4 Methylpyridin 3 Yl Acetamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules in solution.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For N-(6-Chloro-4-methylpyridin-3-yl)acetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the amide proton.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-2 | 8.0 - 8.2 | s | - |

| Pyridine H-5 | 7.2 - 7.4 | s | - |

| NH (amide) | 9.0 - 10.0 | br s | - |

| CH₃ (pyridin-4-yl) | 2.3 - 2.5 | s | - |

| CH₃ (acetyl) | 2.1 - 2.3 | s | - |

Note: Predicted data based on analogous structures. Actual experimental values may vary.

The chemical shifts are influenced by the electronic effects of the chloro and acetamido substituents on the pyridine ring. The downfield shift of the amide proton is characteristic and its broadness is due to quadrupole broadening and potential hydrogen exchange.

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | 168 - 172 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 145 - 149 |

| Pyridine C-2 | 140 - 144 |

| Pyridine C-3 | 130 - 134 |

| Pyridine C-5 | 122 - 126 |

| CH₃ (pyridin-4-yl) | 18 - 22 |

| CH₃ (acetyl) | 23 - 27 |

Note: Predicted data based on analogous structures. Actual experimental values may vary.

The carbonyl carbon of the acetamide group is expected to resonate at a significantly downfield position. The positions of the pyridine carbon signals are dictated by the substitution pattern and the electronic nature of the substituents.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): Would reveal the coupling between adjacent protons. For this molecule, it would primarily confirm the lack of coupling for the singlet aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the methyl proton signals to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₉ClN₂O), the expected exact mass is approximately 184.04 g/mol . The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak (M+).

Expected Fragmentation Pattern:

Loss of the acetyl group: A significant fragment would likely correspond to the loss of the acetyl group (CH₃CO•), resulting in an ion at m/z ~141.

Loss of ketene: Another common fragmentation pathway for acetamides is the loss of ketene (CH₂=C=O), which would lead to a fragment corresponding to 6-chloro-4-methylpyridin-3-amine (B1272740).

Cleavage of the C-N amide bond: This would also contribute to the fragmentation pattern, yielding ions corresponding to the acetyl cation (m/z 43) and the substituted pyridine cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected Key IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amide) | 3250 - 3350 | Strong, sharp peak |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium intensity |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium intensity |

| C=O Stretch (amide I) | 1660 - 1690 | Strong, sharp peak |

| N-H Bend (amide II) | 1530 - 1570 | Medium to strong peak |

| C=C & C=N Stretch (pyridine) | 1400 - 1600 | Multiple medium to strong peaks |

| C-Cl Stretch | 700 - 800 | Medium intensity |

The presence of a strong absorption band for the amide C=O stretch and the N-H stretch would be key identifiers in the IR spectrum.

Computational Chemistry and Theoretical Investigations of N 6 Chloro 4 Methylpyridin 3 Yl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost, making it a suitable tool for studying molecules of pharmaceutical and chemical interest. DFT calculations for N-(6-chloro-4-methylpyridin-3-yl)acetamide focus on determining its stable geometric and electronic configurations.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds (e.g., between the pyridine (B92270) ring and the amide nitrogen, and around the amide C-N bond), multiple energy minima, or conformers, may exist.

Conformational landscape analysis explores these different possibilities to identify the global minimum—the most stable conformer. This is typically achieved by systematically rotating key dihedral angles and performing geometry optimization on each starting structure. DFT methods, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform these calculations. researchgate.net The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles that are essential for understanding the molecule's steric and electronic properties. While specific experimental data for this compound is not available in the cited literature, theoretical calculations would yield precise structural parameters.

Table 1: Theoretical Structural Parameters for the Optimized Geometry of this compound (Note: The following values are illustrative as specific computational studies on this molecule were not found in the searched literature. The table demonstrates the type of data obtained from DFT geometry optimization.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | Data not available in cited sources |

| Bond Length | N-C(amide) | Data not available in cited sources |

| Bond Length | C=O | Data not available in cited sources |

| Bond Angle | C-N-C(ring) | Data not available in cited sources |

| Dihedral Angle | C(ring)-C(ring)-N-C(amide) | Data not available in cited sources |

Once the optimized (minimum energy) geometry is found, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

These theoretical spectra can be correlated with experimental data to confirm the molecular structure. The assignment of vibrational modes can be complex, but computational analysis helps in attributing specific spectral peaks to the motions of particular functional groups. For this compound, key vibrational modes would include the C=O stretch of the amide group, N-H bending, C-Cl stretching, and various vibrations of the pyridine ring.

Table 2: Selected Theoretical Vibrational Frequencies for this compound (Note: The following values are illustrative as specific computational studies on this molecule were not found in the searched literature. The table demonstrates the type of data obtained from DFT frequency analysis.)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | Data not available in cited sources |

| C-H Stretch | Methyl | Data not available in cited sources |

| C=O Stretch | Amide I | Data not available in cited sources |

| N-H Bend | Amide II | Data not available in cited sources |

| C-N Stretch | Amide III | Data not available in cited sources |

| C-Cl Stretch | Chloropyridine | Data not available in cited sources |

Electronic Structure and Reactivity Profiling

Beyond molecular structure, DFT is used to explore the electronic properties that dictate a molecule's reactivity. Analyses of molecular orbitals, electrostatic potential, and reactivity indices provide a comprehensive profile of how this compound is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (the ability to donate an electron), while the LUMO energy relates to its electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates that the molecule is more polarizable and more reactive.

Table 3: Frontier Molecular Orbital Energies of this compound (Note: The following values are illustrative as specific computational studies on this molecule were not found in the searched literature. The table demonstrates the type of data obtained from FMO analysis.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available in cited sources |

| LUMO Energy | Data not available in cited sources |

| HOMO-LUMO Gap (ΔE) | Data not available in cited sources |

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding.

Typically, red-colored regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. These regions are usually found around electronegative atoms like oxygen and nitrogen. Blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often located around hydrogen atoms. Green and yellow areas represent neutral or weakly interacting regions. For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen and the pyridine nitrogen, making them sites for electrophilic interaction.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative picture than FMO analysis alone. Key global indices include:

Chemical Potential (μ): This measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This value represents the resistance to change in electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These indices provide a framework for comparing the reactivity of different molecules. Local reactivity indices, such as Fukui functions, can also be calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 4: Global Reactivity Descriptors for this compound (Note: The following values are illustrative as specific computational studies on this molecule were not found in the searched literature. The table demonstrates the type of data obtained from reactivity index calculations.)

| Reactivity Index | Calculated Value |

|---|---|

| Chemical Potential (μ) | Data not available in cited sources |

| Chemical Hardness (η) | Data not available in cited sources |

| Electrophilicity Index (ω) | Data not available in cited sources |

Dipole Moment Calculations for Molecular Polarity

| Computational Method | Basis Set | Predicted Dipole Moment (Debye) |

|---|---|---|

| DFT (e.g., B3LYP) | e.g., 6-311++G(d,p) | Data not available in literature |

| Hypothetical Value 1 | Hypothetical | ~3-5 D |

| Hypothetical Value 2 | Hypothetical | ~2-4 D |

Note: The table above is illustrative. Specific values for this compound would require dedicated computational studies. The expected dipole moment would arise from the interplay of the electron-withdrawing chloro and pyridine nitrogen groups and the electron-donating methyl and acetamido groups, leading to a complex electron density distribution.

Molecular electrostatic potential (MEP) maps are another valuable tool derived from computational chemistry that visualizes the charge distribution and aids in predicting sites for electrophilic and nucleophilic attack. For pyridine derivatives, MEP analyses have shown that the regions around the nitrogen atom typically exhibit a negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles nih.govresearchgate.net. The substituents on the ring significantly alter the electrostatic potential landscape of the molecule nih.govresearchgate.net.

Quantum Chemical Investigations of Reaction Pathways and Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and determining activation energies. For a molecule like this compound, several reaction types can be investigated computationally, including electrophilic and nucleophilic substitutions on the pyridine ring, as well as reactions involving the acetamido side chain.

Theoretical investigations into the reaction mechanisms of substituted pyridines often employ DFT methods to model the reaction pathways. For example, studies on the electrophilic substitution of pyridine have shown that the reaction is generally difficult due to the electron-deficient nature of the ring, which is further deactivated by protonation or complexation with Lewis acids under typical reaction conditions youtube.com. Computational models can predict the regioselectivity of such reactions, which for pyridine, typically favors substitution at the 3-position youtube.com.

In the context of this compound, the existing substituents would direct further reactions. The interplay between the activating methyl and acetamido groups and the deactivating chloro group would influence the sites of potential electrophilic attack.

Nucleophilic substitution reactions on the pyridine ring are also a subject of computational investigation. Theoretical studies on the aminolysis of substituted pyridines have detailed stepwise mechanisms involving the formation of tetrahedral intermediates rsc.orgresearchgate.net. The energetics of these pathways, including the stability of intermediates and the heights of activation barriers, can be precisely calculated, providing insights that are often difficult to obtain experimentally rsc.orgresearchgate.net.

Furthermore, computational methods can be applied to understand reactions involving the acetamido group, such as hydrolysis or other transformations. The reaction mechanisms of amides have been studied theoretically, providing a basis for understanding the reactivity of the this compound side chain.

A hypothetical reaction pathway that could be investigated computationally is the nucleophilic aromatic substitution of the chlorine atom. The potential energy surface for the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the departure of the chloride ion could be mapped. Such a study would reveal the activation energy and the rate-determining step of the reaction.

| Reaction Type | Computational Method | Key Findings from Analogous Systems |

|---|---|---|

| Electrophilic Aromatic Substitution | DFT (e.g., B3LYP) | Pyridine ring is generally deactivated; substitution typically occurs at the β-position. youtube.com |

| Nucleophilic Aromatic Substitution | DFT, Ab initio | Can proceed via a stepwise mechanism with a tetrahedral intermediate. rsc.orgresearchgate.net |

| Side-Chain Reaction (e.g., Hydrolysis) | DFT with solvent model | Mechanism can be elucidated, including transition states and activation barriers. |

Note: This table summarizes general findings for related compound classes, as specific computational studies on the reaction pathways of this compound are not currently published.

Research Applications and Transformative Potential in Chemical Science

Utilization as Key Intermediates in Complex Organic Synthesis

The primary and most well-documented application of n-(6-chloro-4-methylpyridin-3-yl)acetamide is its role as a key intermediate in multi-step organic synthesis. The acetamido group (-NHCOCH₃) can be readily hydrolyzed under acidic or basic conditions to yield the corresponding amine, 6-chloro-4-methylpyridin-3-amine (B1272740). This transformation is a critical step, as the resulting amino group provides a nucleophilic site for further chemical modifications.

A notable example of its use is detailed in patent literature, specifically in the synthesis of substituted diamine compounds. In this process, this compound serves as the starting material to generate the crucial 6-chloro-4-methylpyridin-3-amine intermediate. This amine is then reacted with other reagents to construct more elaborate molecular frameworks. For instance, it is a precursor in the synthesis of N'-(6-chloro-4-methylpyridin-3-yl)-N,N-dimethylpropane-1,3-diamine, a compound of interest in the development of biologically active agents.

The synthetic pathway typically involves the following key transformations:

Hydrolysis: The acetamido group of this compound is removed to unmask the primary amine.

Functionalization: The newly formed 6-chloro-4-methylpyridin-3-amine is then subjected to reactions such as nucleophilic substitution or reductive amination to introduce new side chains and build molecular complexity.

This role as a masked amine allows for greater control over the reaction sequence, preventing unwanted side reactions and enabling the precise construction of the target molecule.

Design and Synthesis of Pyridine-Based Chemical Libraries for Screening

The pyridine (B92270) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif found in a wide range of biologically active compounds and approved drugs, particularly as kinase inhibitors. nih.govacs.orgrsc.orgnih.govnih.gov Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases such as cancer, making them important drug targets. nih.govresearchgate.net

This compound and its derivatives serve as ideal starting points for creating pyridine-based chemical libraries. nih.govresearchgate.net A chemical library is a large collection of diverse, but structurally related, compounds. These libraries are invaluable for high-throughput screening (HTS), a process that rapidly tests thousands of compounds for their ability to interact with a specific biological target. mdpi.comstanford.edu

The synthesis of such libraries from the this compound scaffold generally follows a strategy of divergent synthesis:

Core Intermediate Preparation: The starting material, this compound, is converted to the key intermediate, 6-chloro-4-methylpyridin-3-amine.

Parallel Reactions: This core intermediate is then reacted with a diverse set of building blocks (e.g., aldehydes, carboxylic acids, sulfonyl chlorides) in a parallel fashion. Each reaction vessel contains the core intermediate but a different second reactant, leading to a large number of unique final products.

Purification and Screening: The resulting compounds are purified and formatted into plates for automated screening against biological targets like protein kinases.

This approach allows for the systematic exploration of the chemical space around the 6-chloro-4-methylpyridine core, helping researchers to identify structure-activity relationships (SAR) and optimize compounds to become potent and selective drug candidates.

Interactive Table: Key Reactions in Pyridine Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid Chlorides / Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl Halides | Diaryl / Alkyl-Aryl Amine |

Exploration in Catalysis and Organocatalysis

While pyridine-containing molecules are sometimes employed as ligands for metal catalysts or as organocatalysts themselves, the specific use of this compound in this capacity is not extensively documented in scientific literature. The presence of the chloro and acetamido groups offers potential for modification into catalytic moieties, but this remains a largely unexplored area of its chemistry. Further research would be required to functionalize the molecule appropriately and evaluate its potential in catalytic applications.

Contributions to Advanced Materials Research

The application of this compound as a building block for advanced materials, such as chiral dopants in liquid crystals, is not well-established. Chiral dopants are molecules added to nematic liquid crystals to induce a helical, or cholesteric, phase. While the synthesis of novel chiral dopants is an active area of materials research, there is no specific, documented evidence of this compound being utilized for this purpose. Its structure does not inherently possess the typical features of a liquid crystal mesogen or a potent chiral dopant, and significant chemical modification would be necessary to impart such properties.

Biological Activity Research and Mechanistic Investigations Non Clinical Focus

A thorough search of scientific databases and chemical literature yielded no specific studies on the biological activity or mechanistic pathways of N-(6-chloro-4-methylpyridin-3-yl)acetamide.

Investigation of Enzyme and Receptor Binding Modulations

There is no available research detailing the interaction of this compound with any specific enzymes or receptors. Consequently, its binding affinities, and modulatory effects remain uncharacterized.

Elucidation of Cellular and Molecular Mechanisms of Action

While related classes of compounds have been studied for their cellular effects, these findings cannot be directly and accurately attributed to this compound. For instance, some N-acetamide indoles have been identified as inhibitors of the Plasmodium falciparum ATPase, PfATP4. Additionally, a positional isomer, N-(6-chloro-5-methylpyridin-2-yl)acetamide, has been mentioned in the context of research into inhibitors of the PRMT5-substrate adaptor interaction. However, due to the high degree of structural specificity in molecular interactions, it is not scientifically sound to extrapolate these mechanisms to this compound without direct experimental evidence.

Antimicrobial Activity Research

No dedicated studies on the antimicrobial properties of this compound could be located.

Antibacterial Efficacy Studies

There are no published reports on the antibacterial activity of this compound against any bacterial strains. Therefore, data regarding its spectrum of activity, minimum inhibitory concentrations (MICs), or bactericidal/bacteriostatic nature are non-existent.

Antifungal Efficacy Studies

Similarly, the scientific literature lacks any information on the antifungal properties of this compound. Its potential efficacy against fungal pathogens has not been investigated.

Biofilm Inhibition Mechanisms

Consistent with the absence of general antimicrobial data, there are no studies on the ability of this compound to inhibit or disrupt microbial biofilms.

Antiprotozoal and Antiviral Activity Investigations

While research specifically investigating the antiprotozoal and antiviral activities of this compound is not extensively documented in publicly available literature, studies on structurally related compounds and derivatives offer insights into the potential of this chemical scaffold.

Research into chloroquinoline-acetamide hybrids has identified promising candidates for antiprotozoal agents. rsc.org In a study of twenty-seven 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives, several compounds demonstrated significant in vitro activity against Entamoeba histolytica and the 3D7 strain of Plasmodium falciparum. rsc.org Notably, eleven of these derivatives exhibited anti-amoebic activity with IC50 values ranging from 0.41 to 1.80 μM, which is more potent than the standard drug metronidazole (B1676534) (IC50 1.80 μM). rsc.org All synthesized compounds showed inhibitory effects on the in vitro growth of P. falciparum, with IC50 values in the range of 0.30–33.52 μM. rsc.org

The investigation of N-acetamide indole (B1671886) derivatives has also revealed potent antimalarial properties. nih.gov Optimization of this chemotype led to the development of analogs with strong asexual stage activity against Plasmodium falciparum. nih.gov This research highlights the importance of the N-acetamide group in achieving antiparasitic effects. nih.gov

Although direct antiviral studies on this compound are scarce, the broader class of pyridine (B92270) derivatives has been a source of interest in antiviral research. The structural similarities to other biologically active pyridine-containing compounds suggest that this could be a worthwhile area for future investigation.

Anti-thrombolytic Activity Studies

Currently, there is a lack of specific studies in the public domain that investigate the anti-thrombolytic activity of this compound. Research on this particular biological activity for this compound appears to be a novel area for exploration.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of this compound Derivatives

Structure-Activity Relationship (SAR) analyses of derivatives related to this compound have provided valuable insights into the chemical features that influence their biological activities.

In the context of antitumor activity, studies on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have revealed several key SAR points. The substitution on the pyridine ring has been shown to be a significant determinant of cytotoxic efficacy. For instance, the presence of bulky groups on the pyridine moiety appears to be beneficial for antitumor activity. nih.gov Conversely, the introduction of more hydrophilic groups, such as aminopyridine, can diminish the activity. nih.gov The position of nitrogen within the pyridine ring is also thought to play a role in the compound's cytotoxic potential. nih.gov

For antimalarial N-acetamide indoles, SAR studies have demonstrated that the position of the endocyclic nitrogen in heterocyclic rings is crucial for their activity. nih.gov For example, a 4-(N-methyl-pyrazole) analog maintained potent activity, whereas the 3-(N-methyl-pyrazole) analog was detrimental to it. nih.gov Furthermore, the position of methyl substituents on aryl rings was found to be important, with certain placements leading to a loss of activity. nih.gov

In the development of antibacterial agents, SAR analysis of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives indicated that the type and position of substituents on the aromatic rings strongly influence their biological activity. nih.gov Specifically, a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another were found to be exceptionally effective against Ralstonia solanacearum. nih.gov

These examples from related derivative classes highlight the importance of systematic structural modifications and subsequent biological evaluation to understand and optimize the therapeutic potential of compounds based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for N-(6-Chloro-4-methylpyridin-3-yl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis of pyridine-derived acetamides typically involves substitution, reduction, and condensation reactions. For example, a related intermediate, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, was synthesized via a substitution reaction under alkaline conditions (NaOH/ethanol), followed by iron powder reduction under acidic conditions and condensation with cyanoacetic acid . Adjusting reaction parameters (e.g., pH, temperature, and catalysts) can optimize yield and minimize by-products like structural isomers. Purity is often assessed using HPLC or LC-MS, with recrystallization (e.g., ethanol-dioxane mixtures) as a common purification step .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns. For example, pyridyl protons resonate at δ 7.5–8.5 ppm, while acetamide methyl groups appear at δ 2.0–2.5 ppm .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, with accuracy dependent on high-resolution data .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching .

Q. How is the compound’s stability assessed under varying storage and experimental conditions?

Stability studies involve:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- Hygroscopicity tests : Exposure to controlled humidity levels (e.g., 40–80% RH) to monitor moisture absorption.

- Photostability : UV-Vis spectroscopy under accelerated light exposure.

Safety data sheets (SDS) for related acetamides recommend storage at –20°C in inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from impurities, stereochemical variations, or assay-specific conditions. Mitigation strategies include:

- Orthogonal purification : Combines column chromatography and recrystallization to isolate enantiomers or eliminate by-products .

- Dose-response curves : Validate activity across multiple concentrations and cell lines.

- Structural analogs : Compare bioactivity of derivatives (e.g., halogen-substituted vs. methoxy-substituted pyridines) to identify pharmacophores .

Q. What computational approaches predict the compound’s binding affinity and structure-activity relationships (SAR)?

- Molecular docking : Software like AutoDock Vina screens interactions with target proteins (e.g., kinases or receptors). Pyridyl acetamides often exhibit π-π stacking with aromatic residues .

- QM/MM simulations : Evaluate electronic effects of substituents (e.g., chloro vs. methyl groups) on binding energy .

- SAR libraries : Synthesize analogs with systematic substitutions (e.g., R1 = Cl, R2 = CH₃) and correlate with activity data to map functional group contributions .

Q. How do conformational dynamics of this compound influence its interactions with biological targets?

Q. What challenges arise in refining the crystal structure of halogenated acetamides, and how are they addressed?

Challenges include:

- Disorder in halogen positions : Anisotropic refinement in SHELXL improves resolution of Cl and CH₃ groups .

- Twinned crystals : Use of SHELXD for structure solution and integration with PLATON to validate twin laws .

- Weak diffraction : Synchrotron radiation enhances data quality for low-yield crystals .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Kinase assays : Use ADP-Glo™ or TR-FRET platforms to measure inhibition of ATP-binding pockets.

- MIC testing : Broth microdilution against Gram-positive/negative strains, with cytotoxicity assessed via mammalian cell lines (e.g., HEK293) .

- Resistance profiling : Serial passage experiments to monitor mutation rates in pathogens exposed to sublethal doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.